molecular formula C12H13NO3 B2975342 (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid CAS No. 883111-37-3

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B2975342
CAS No.: 883111-37-3
M. Wt: 219.24
InChI Key: OWKGDEDCXQCCSO-GXSJLCMTSA-N
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Description

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a phenyl group, and a carboxylic acid functional group, making it a versatile building block for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of N-chloroacetyl aroylalanines. This process includes a highly diastereoselective tandem aza-Michael addition followed by crystallization-induced diastereomer transformation (CIDT). The N-chloroacetylation is then followed by base-catalyzed cyclization and acid-catalyzed removal of the chiral auxiliary without loss of stereochemical integrity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable tool in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKGDEDCXQCCSO-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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